molecular formula C11H20ClN3 B5492855 6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride

6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride

Cat. No.: B5492855
M. Wt: 229.75 g/mol
InChI Key: LZBGXGGIJXQPIG-UHFFFAOYSA-N
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Description

6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride typically involves the alkylation of pyrimidine derivatives. One common method is the N-methylation using methyl iodide in dimethylformamide (DMF) under basic conditions with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale chemical synthesis using similar alkylation reactions. The specific conditions and reagents may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. They may also inhibit the activity of certain inflammatory mediators, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

    5-fluorouracil: An anticancer agent.

    Cytosine: A component of DNA and RNA.

    Thymine: A component of DNA.

Uniqueness

6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyrimidine derivatives .

Properties

IUPAC Name

6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.ClH/c1-4-6-10-13-9(3)8-11(14-10)12-7-5-2;/h8H,4-7H2,1-3H3,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBGXGGIJXQPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)NCCC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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